N-(5-Methyl-1,3,4-thiadiazol-2-YL)-N-neopentylamine

Description

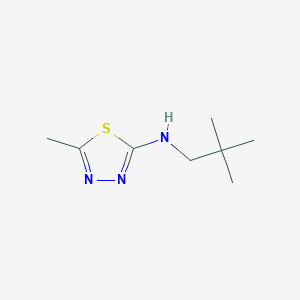

N-(5-Methyl-1,3,4-thiadiazol-2-YL)-N-neopentylamine is a heterocyclic amine derivative featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a neopentylamine (2,2-dimethylpropylamine) moiety at the 2-position.

This compound’s synthesis typically involves nucleophilic substitution or condensation reactions between 2-amino-5-methyl-1,3,4-thiadiazole and neopentyl halides or activated derivatives. Structural confirmation is achieved via spectroscopic techniques (NMR, IR) and elemental analysis, as seen in analogous thiadiazole derivatives .

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)-5-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-6-10-11-7(12-6)9-5-8(2,3)4/h5H2,1-4H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBQSCWMZAEUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Methyl-1,3,4-thiadiazol-2-YL)-N-neopentylamine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Structure and Properties

The molecular structure of this compound includes a thiadiazole ring, which enhances lipophilicity and facilitates cellular membrane penetration. The presence of the methyl group at position 5 of the thiadiazole ring is believed to contribute to its biological activity.

1. Antimicrobial Activity

Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. A study indicated that derivatives with thiadiazole rings displayed minimum inhibitory concentrations (MIC) ranging from 31.25 μg/mL to 62.5 μg/mL against these pathogens .

- Antifungal Activity : In vitro tests revealed that certain thiadiazole derivatives exhibited antifungal activity against fungi such as Candida albicans and Aspergillus niger, with inhibition rates comparable to standard antifungal agents like fluconazole .

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | E. coli | 31.25 | |

| Thiadiazole Derivative B | S. aureus | 62.5 | |

| Thiadiazole Derivative C | C. albicans | 32 |

2. Anticancer Activity

Thiadiazoles have been extensively researched for their anticancer potential. This compound and its analogs have shown promising results in various cancer cell lines:

- Cytotoxic Effects : In studies evaluating cytotoxicity against human cancer cell lines such as K562 (chronic myelogenous leukemia) and HeLa (cervical carcinoma), certain derivatives exhibited IC50 values lower than 35 μM, indicating strong antiproliferative effects .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. For example, one derivative was shown to induce late apoptosis more effectively than the standard drug imatinib in HeLa cells .

Case Studies

Recent research has focused on synthesizing new derivatives of thiadiazoles to enhance their biological profiles:

- A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antimicrobial and anticancer activities. Results indicated that compounds with specific substituents at the phenyl ring exhibited enhanced antibacterial properties against Gram-positive bacteria .

- Another investigation into the structural modifications of thiadiazoles revealed that introducing halogen groups significantly improved their activity against both bacterial and fungal strains .

Scientific Research Applications

Antibacterial Applications

The compound has been studied for its antibacterial properties against various bacterial strains. Research indicates that derivatives of 5-methyl-1,3,4-thiadiazole exhibit significant antibacterial activity. For instance, a study evaluated the antibacterial efficacy of synthesized compounds against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The results demonstrated that certain derivatives showed promising activity comparable to standard antibiotics like norfloxacin .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| QNM-14 | Staphylococcus aureus | 8 µg/mL |

| QNM-11 | Bacillus subtilis | 16 µg/mL |

| QNM-5 | Escherichia coli | 32 µg/mL |

Antifungal Applications

In addition to antibacterial properties, N-(5-Methyl-1,3,4-thiadiazol-2-YL)-N-neopentylamine has demonstrated antifungal activity. A series of studies evaluated the antifungal potential of various thiadiazole derivatives against fungi such as Candida albicans and Aspergillus niger . Compounds showed varying degrees of effectiveness, with some exhibiting activity at concentrations lower than those required for standard antifungal agents .

Table 2: Antifungal Activity of Thiadiazole Derivatives

| Compound ID | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| QNM-1 | Candida albicans | 16 µg/mL |

| QNM-5 | Aspergillus niger | 32 µg/mL |

Anticancer Applications

This compound has also been investigated for its anticancer properties. Recent studies have focused on the synthesis of thiadiazole-based compounds and their effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The introduction of various substituents on the thiadiazole ring has been shown to enhance anticancer activity significantly .

Table 3: Anticancer Activity of Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| 4f | MCF-7 | 85% |

| 4e | HepG2 | 75% |

Case Study 1: Synthesis and Evaluation of Antibacterial Agents

In a study focused on synthesizing new derivatives from this compound, researchers found that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria. The study utilized a serial dilution method to determine MIC values and concluded that the presence of electron-withdrawing groups significantly improved efficacy .

Case Study 2: Thiadiazoles in Cancer Therapy

Another research effort explored the use of thiadiazole derivatives in targeting cancer cells. The study reported that compounds with piperazine moieties exhibited increased lipophilicity and improved cellular uptake, leading to higher rates of apoptosis in cancer cells compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(5-Methyl-1,3,4-thiadiazol-2-YL)-N-neopentylamine, a comparative analysis with structurally related compounds is provided below.

Structural Analogues with Thiadiazole Cores

Acetamide, N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl ()

- Structure : Shares the 5-methyl-1,3,4-thiadiazole core but substitutes a thioacetamide group instead of neopentylamine.

- Key Differences :

- The sulfur atom in the thioether linkage may increase lipophilicity compared to the amine group in the target compound.

- The phenyl and methyl groups in the acetamide derivative reduce steric hindrance relative to the bulky neopentylamine.

N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas ()

- Structure : Replaces the thiadiazole with a 1,2,4-triazole ring and incorporates a carboxylic acid group.

- Key Differences :

- The triazole ring is less electron-deficient than thiadiazole, altering reactivity in nucleophilic substitutions.

- The carboxylic acid group enhances water solubility, contrasting with the hydrophobic neopentylamine.

Heterocyclic Amines with Bulky Substituents

N-5-Tetrazolyl-N′-aroylureas ()

- Structure : Features a tetrazole ring (a nitrogen-rich heterocycle) coupled to an aroylurea group.

- Key Differences :

- Tetrazoles exhibit higher aromatic stabilization energy than thiadiazoles, influencing thermal stability.

- The aroylurea moiety introduces hydrogen-bonding capacity, absent in the neopentylamine-thiadiazole system.

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

- Structure : Combines oxadiazole and thiazole rings with an amine linker.

- Key Differences :

- Oxadiazoles are more polarizable than thiadiazoles due to oxygen’s electronegativity, affecting electronic properties.

- The thiazole-phenyl system may enhance π-π stacking interactions in molecular recognition.

Data Tables and Research Findings

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight | LogP (Predicted) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| This compound | 213.3 g/mol | 2.1 | Low | Thiadiazole, neopentylamine |

| N-Methyl-2-[(5-methylthiadiazol-2-yl)thio]-N-phenylacetamide | 295.4 g/mol | 3.5 | Very Low | Thiadiazole, thioether |

| N-5-Tetrazolyl-N′-aroylurea (2h) | 320.3 g/mol | 1.8 | Moderate | Tetrazole, aroylurea |

| N-[(5-Substituted-oxadiazol-2-yl)methyl]-thiazol-2-amine | 288.3 g/mol | 2.4 | Low | Oxadiazole, thiazole |

Discussion of Key Findings

- Electronic Effects : The electron-deficient thiadiazole core in the target compound may favor interactions with electron-rich biological targets, such as enzymes or receptors, compared to triazoles or tetrazoles .

- Steric Influence : The neopentylamine group’s bulk likely reduces metabolic degradation, a property leveraged in drug design to enhance pharmacokinetics. This contrasts with smaller substituents in acetamide derivatives (), which may exhibit faster clearance .

Preparation Methods

Reaction Mechanism and Conditions

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) at position 2. In this method, 2-chloro-5-methyl-1,3,4-thiadiazole reacts with neopentylamine under basic conditions. The chloride leaving group is displaced by the neopentylamine nucleophile, forming the secondary amine bond.

Typical Reaction Conditions

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

- Temperature: 80–100°C

- Time: 12–24 hours

Optimization Considerations

- Leaving Group Reactivity: Bromine or iodine substituents at position 2 may enhance reaction rates but are less cost-effective than chlorine.

- Steric Effects: The bulky neopentylamine (2,2-dimethylpropylamine) requires prolonged reaction times to overcome steric hindrance.

- Yield: Reported yields for analogous SNAr reactions on thiadiazoles range from 50% to 75%.

Cyclization of N-Neopentyl Thiosemicarbazide with Carboxylic Acids

One-Pot Synthesis Using Polyphosphate Ester (PPE)

This method, adapted from green chemistry principles, avoids toxic reagents like POCl₃. N-Neopentyl thiosemicarbazide reacts with acetic acid in the presence of PPE, cyclizing to form the 5-methyl-1,3,4-thiadiazole ring with the neopentylamine substituent at position 2.

Reaction Pathway

- Thiosemicarbazide Formation: Neopentylamine reacts with carbon disulfide (CS₂) and hydrazine to yield N-neopentyl thiosemicarbazide.

- Cyclization: The thiosemicarbazide reacts with acetic acid under PPE-mediated conditions, eliminating water and forming the thiadiazole ring.

Representative Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol or dichloromethane |

| Catalyst | Polyphosphate ester (PPE) |

| Temperature | Reflux (78–100°C) |

| Time | 6–8 hours |

| Yield | 60–85% (based on analogs) |

Advantages and Limitations

- Advantages: Avoids hazardous reagents, scalable, and high atom economy.

- Limitations: Requires synthesis of N-neopentyl thiosemicarbazide, which adds a preparatory step.

Alkylation of 2-Amino-5-methyl-1,3,4-thiadiazole

Two-Step Alkylation Strategy

Primary amine groups on heterocycles are prone to over-alkylation, but controlled mono-alkylation can be achieved using bulky alkylating agents like neopentyl bromide.

Procedure

- Formation of 2-Amino-5-methyl-1,3,4-thiadiazole: Synthesized via Hurd-Mori cyclization of thiosemicarbazide with acetic anhydride.

- Alkylation: React the primary amine with neopentyl bromide in the presence of a mild base.

Optimized Conditions

Mitigating Dialkylation

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity.

- Stepwise addition of the alkylating agent minimizes excess reagent.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-5-methyl-thiadiazole | Neopentylamine | 50–75 | Straightforward, fewer steps | Requires halogenated precursor |

| Cyclization | N-Neopentyl thiosemicarbazide | Acetic acid, PPE | 60–85 | Green chemistry, high atom economy | Multi-step precursor synthesis |

| Alkylation | 2-Amino-5-methyl-thiadiazole | Neopentyl bromide | 40–60 | Uses commercially available amines | Low yield due to over-alkylation |

Characterization and Validation

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction of analogs reveals planar thiadiazole rings with dihedral angles of 23.43–35.45° between substituents.

Industrial and Environmental Considerations

Scalability Challenges

- Method 1: Large-scale SNAr reactions require corrosion-resistant equipment due to high temperatures and polar solvents.

- Method 2: PPE is cost-effective but necessitates recycling to improve sustainability.

Waste Management

- Halogen Byproducts (Method 1): Chloride waste must be neutralized before disposal.

- Solvent Recovery: Ethanol and DMF can be distilled and reused.

Q & A

Basic: What are the optimal synthetic routes for N-(5-Methyl-1,3,4-thiadiazol-2-YL)-N-neopentylamine, and how can reaction efficiency be maximized?

Methodological Answer:

- Core Synthesis Strategy : Thiadiazole derivatives are typically synthesized via cyclization of thiosemicarbazides or by nucleophilic substitution. For example, describes a general method for 1,3,4-thiadiazoles using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) .

- Key Steps :

- Precursor Preparation : Start with 5-methyl-1,3,4-thiadiazol-2-amine (CAS 29490-19-5, as listed in ) .

- Neopentylamine Coupling : React the thiadiazole amine with neopentyl bromide or chloride in the presence of a base (e.g., triethylamine) under reflux, as seen in for analogous acetamide syntheses .

- Purification : Use recrystallization (e.g., pet-ether or DMSO/water mixtures) to isolate the product .

- Optimization : Monitor reaction progress via TLC (as in ) and adjust stoichiometry to minimize byproducts. Catalyst screening (e.g., Lewis acids) may enhance yield .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Spectroscopic Methods :

- ¹H/¹³C NMR : Confirm structural integrity by identifying peaks for the neopentyl group (e.g., singlet for tertiary CH₂) and thiadiazole protons (e.g., aromatic protons at δ 8–9 ppm) .

- IR Spectroscopy : Detect characteristic bands for C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .

- Crystallography : Use single-crystal X-ray diffraction with SHELXL ( ) for resolving bond angles and confirming stereochemistry. For example, employed SHELX to determine the structure of a related thiadiazole-amine compound .

- Mass Spectrometry : Validate molecular weight via ESI-MS, as demonstrated in for thiadiazole derivatives .

Advanced: How can researchers resolve contradictions in biological activity data for thiadiazole derivatives like this compound?

Methodological Answer:

- Data Discrepancy Sources :

- Substituent Effects : Small structural changes (e.g., sulfamoyl vs. carboxamide groups in vs. 20) drastically alter bioactivity .

- Assay Variability : Differences in cell lines (e.g., cancer vs. bacterial models in vs. 19) can skew results .

- Resolution Strategies :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. ethyl groups) and test across standardized assays.

- Meta-Analysis : Compare data from PubChem () and high-throughput screening databases to identify consensus trends .

- Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to predict target binding, as suggested by ’s focus on enzymatic interactions .

Advanced: What computational methods are effective for predicting the reactivity and stability of this compound in drug design?

Methodological Answer:

- Quantum Chemical Calculations :

- DFT Studies : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s InChI data (PubChem) can inform input structures .

- Solubility Prediction : Use COSMO-RS to estimate logP and solubility, critical for pharmacokinetic profiling .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes in ) to assess binding stability .

- ADMET Prediction : Tools like SwissADME can forecast absorption and toxicity profiles, reducing reliance on in vivo trials .

Advanced: How can crystallographic data for this compound be analyzed using SHELX software, and what are common pitfalls?

Methodological Answer:

- Workflow with SHELX :

- Common Pitfalls :

Advanced: What strategies mitigate synthetic challenges in introducing neopentyl groups to the thiadiazole core?

Methodological Answer:

- Steric Hindrance Management :

- Catalytic Systems : Use Pd-catalyzed Buchwald-Hartwig amination (for aryl amines) or Cu-mediated Ullmann coupling, as in ’s sulfamoyl synthesis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

- Byproduct Control :

- Temperature Gradients : Gradual heating (e.g., 50°C → 90°C) reduces decomposition, as shown in .

- Protecting Groups : Temporarily protect the thiadiazole nitrogen with Boc groups to direct reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.